Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-
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Overview
Description
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylaminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- typically involves the reaction of benzoic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It acts as a model compound for understanding the behavior of similar amides in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in the formulation of certain topical medications.
Industry: Utilized in the manufacture of polymers, resins, and coatings. It is also a component in the production of UV-curable inks and adhesives.
Mechanism of Action
The mechanism by which benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule.
Comparison with Similar Compounds
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- can be compared with other similar compounds such as:
Benzoic acid, 4-(dimethylamino)-: This compound lacks the ethylamino group, making it less versatile in terms of chemical reactivity and biological activity.
Benzoic acid, 4-[[2-(methylamino)ethyl]amino]-: The presence of a methylamino group instead of a dimethylamino group alters its chemical properties and reactivity.
Benzoic acid, 4-[[2-(ethylamino)ethyl]amino]-: The ethylamino group provides different steric and electronic effects compared to the dimethylamino group, influencing its interactions with molecular targets.
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.
Biological Activity
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- (commonly referred to as 4-(dimethylamino)benzoic acid) is a compound that has garnered attention for its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C11H15N2O2
- Molecular Weight : 209.25 g/mol
- Synonyms : 4-(Dimethylamino)benzoic acid, N,N-Dimethyl-p-aminobenzoic acid
- Cholinesterase Inhibition : Research indicates that derivatives of benzoic acid with dimethylamino groups exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Studies have shown that certain analogs can have IC50 values in the low micromolar range, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : The compound has demonstrated promising anticancer properties across various cell lines. For instance, studies involving human cancer cell lines (e.g., MCF-7 and A549) reported IC50 values ranging from 3.0 μM to 28.3 μM, indicating potent antiproliferative effects . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
- Antibacterial and Antifungal Properties : Some studies have explored the antibacterial efficacy of benzoic acid derivatives against Gram-positive and Gram-negative bacteria. For example, compounds synthesized from benzoic acid showed activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on the substituents on the benzene ring .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of 4-(dimethylamino)benzoic acid in a mouse model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and amyloid plaque formation, attributed to its AChE inhibitory action.
- In Vivo Antitumor Efficacy : An animal study assessed the antitumor effects of the compound on xenograft models implanted with human cancer cells. The treatment group exhibited a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in oncology.
- Infection Models : In vitro assays demonstrated that derivatives of benzoic acid could inhibit bacterial growth effectively, suggesting their utility as novel antimicrobial agents.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylamino]benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
JDNFIBUGHZDDOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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